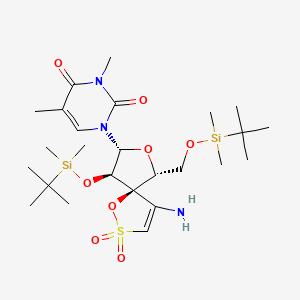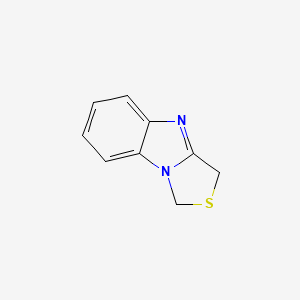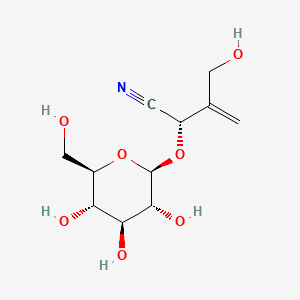![molecular formula C12H18O2 B1209995 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate CAS No. 54324-99-1](/img/structure/B1209995.png)
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate is a natural product found in Tanacetum parthenium, Glebionis coronaria, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Synthesis and Structural Modifications : A study by Kilbas, Azizoglu, and Balcı (2006) detailed the synthesis of various isomers related to 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate, exploring the incorporation of an allene unit into α-Pinene through β-elimination (Kilbas, Azizoglu, & Balcı, 2006).
Interaction with Biological Systems : Nikitina et al. (2020) studied the influence of similar compounds on hemostasis and their interaction with lipid membranes. This research highlights the potential of such compounds in drug development for diseases related to the hemostasis system (Nikitina et al., 2020).
Bicyclic Compound Synthesis : Marotta et al. (1994) reported on the synthesis of various methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to the compound . This synthesis plays a crucial role in developing sesquiterpenes (Marotta, Pagani, Righi, & Rosini, 1994).
Natural Source Identification : Asfaw et al. (1999) identified enantiomerically pure 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one in the essential oil of Laggera tomentosa, an Ethiopian plant. This discovery underscores the potential of natural sources for such compounds (Asfaw, Storesund, Skattebol, & Aasen, 1999).
Stereochemical Aspects in Synthesis : Makaev et al. (2006) developed a stereoselective synthesis method for derivatives of a similar compound, highlighting the importance of stereochemistry in the synthesis of such molecules (Makaev et al., 2006).
Cationic Studies and Rearrangements : Coxon et al. (1978, 1979) conducted studies on the cations derived from methyl-substituted bicyclo[2,2,1]hept-2-yl and related structures, offering insights into the behavior of such cations and their rearrangements (Coxon, Steel, Coddington, Rae, & Jones, 1978); (Coxon & Steel, 1979).
Molecular Rearrangement in Alkylation Reactions : Chukicheva, Spirikhin, and Kuchin (2008) explored the tandem molecular rearrangement in the alkylation of phenol with camphene, which is structurally similar, showcasing the complexity of such reactions (Chukicheva, Spirikhin, & Kuchin, 2008).
Pharmacological Potential Exploration : Aboul-Enein et al. (2006) synthesized derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane, demonstrating significant pharmacological potential such as anticonvulsant and anti-inflammatory properties (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).
Eigenschaften
CAS-Nummer |
54324-99-1 |
|---|---|
Produktname |
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2,7,7-trimethyl-6-bicyclo[3.1.1]hept-2-enyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-5-6-9-11(14-8(2)13)10(7)12(9,3)4/h5,9-11H,6H2,1-4H3 |
InChI-Schlüssel |
UASZOTVHPVEMQR-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
Kanonische SMILES |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
Synonyme |
chrysanthenyl acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



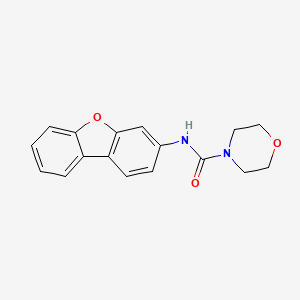
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
![N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B1209916.png)
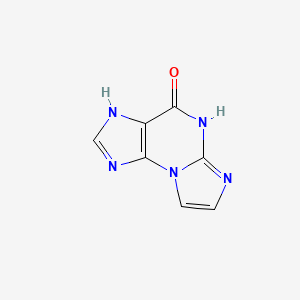
![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)
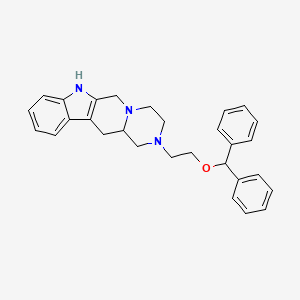
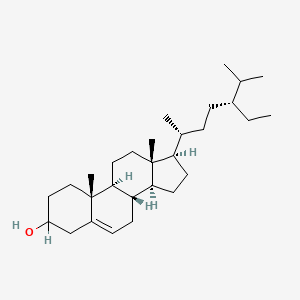
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)
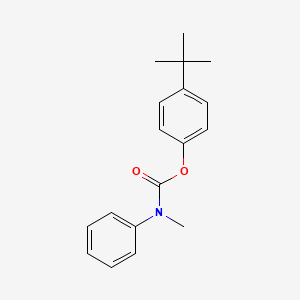
![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)

